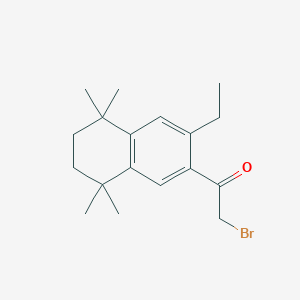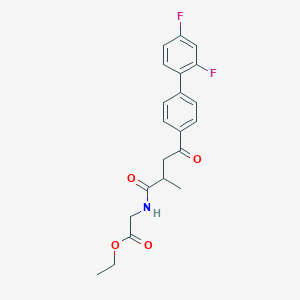
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in disease processes.
生化学的および生理学的効果
Studies have shown that Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- in lab experiments is its potential as a building block for the synthesis of novel compounds with potential biological activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may make it difficult to design experiments to fully explore its potential applications.
将来の方向性
There are several future directions for the study of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-. One of the directions is to further explore its potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- involves a multi-step process that includes the reaction of 2,4-difluorobenzonitrile with ethyl 4-chloroacetoacetate, followed by the addition of glycine and the subsequent esterification of the resulting product. The final product is obtained after purification through column chromatography.
科学的研究の応用
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has been studied for its potential applications in various areas of scientific research. One of the notable applications is its use as a building block for the synthesis of novel compounds with potential biological activity. It has also been studied for its potential use as a therapeutic agent for the treatment of certain diseases.
特性
CAS番号 |
161692-82-6 |
|---|---|
製品名 |
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- |
分子式 |
C21H21F2NO4 |
分子量 |
389.4 g/mol |
IUPAC名 |
ethyl 2-[[4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoyl]amino]acetate |
InChI |
InChI=1S/C21H21F2NO4/c1-3-28-20(26)12-24-21(27)13(2)10-19(25)15-6-4-14(5-7-15)17-9-8-16(22)11-18(17)23/h4-9,11,13H,3,10,12H2,1-2H3,(H,24,27) |
InChIキー |
AWVWOVBFZWLNJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
正規SMILES |
CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



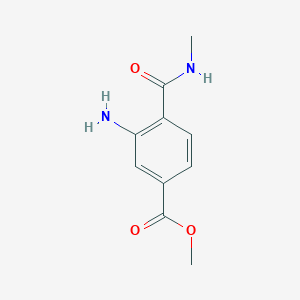
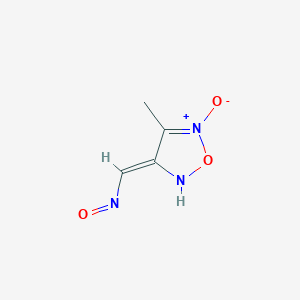
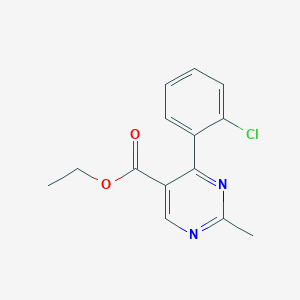
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
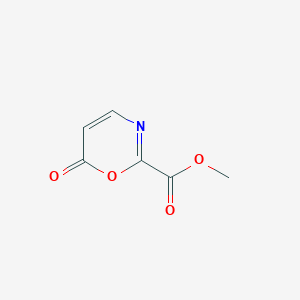
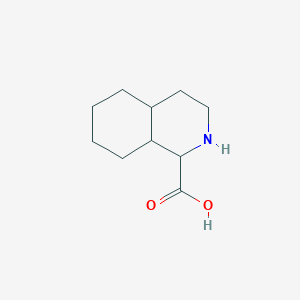
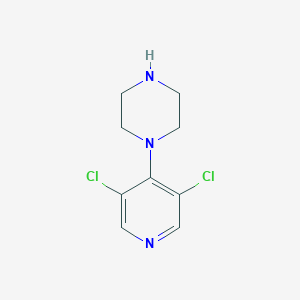
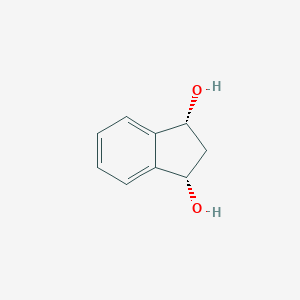

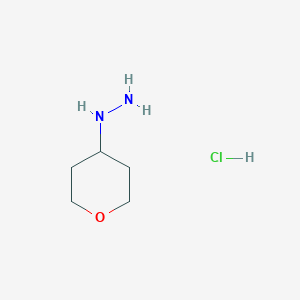
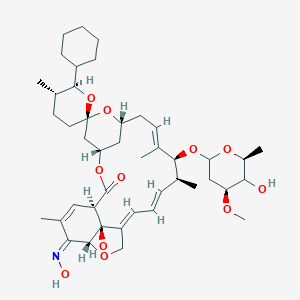
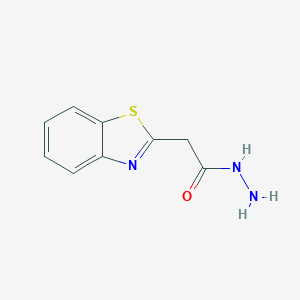
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
